S-Adenosylmethionine-2',3'-dialdehyde is a derivative of S-Adenosylmethionine, a critical compound in biological methylation processes. S-Adenosylmethionine serves as a universal methyl donor in various biochemical reactions, playing a vital role in the methylation of nucleic acids, proteins, and lipids. This compound is synthesized from adenosine triphosphate and methionine through the action of methionine adenosyltransferase. The dialdehyde form is particularly interesting due to its potential reactivity and applications in biochemical research.
S-Adenosylmethionine is predominantly synthesized in the liver, where methionine adenosyltransferase catalyzes its formation. It is also produced in various tissues throughout the body, reflecting its essential role in metabolism and cellular function. The dialdehyde variant can be synthesized through specific chemical methods that modify the standard S-Adenosylmethionine structure.
S-Adenosylmethionine-2',3'-dialdehyde belongs to the class of organosulfur compounds and is categorized as a methyl donor. It falls under the broader category of metabolites involved in one-carbon metabolism.
The synthesis of S-Adenosylmethionine-2',3'-dialdehyde typically involves oxidation reactions that convert S-Adenosylmethionine into its dialdehyde form. Various methods can be employed, including:
The reaction conditions for chemical synthesis often require careful control of pH and temperature to prevent over-oxidation or degradation of the compound. Enzymatic methods may offer higher specificity and yield but require the isolation of suitable enzymes.
S-Adenosylmethionine-2',3'-dialdehyde retains the core structure of S-Adenosylmethionine with two aldehyde functional groups replacing the hydroxymethyl groups at the 2' and 3' positions of the ribose moiety.
S-Adenosylmethionine-2',3'-dialdehyde can participate in various chemical reactions typical for aldehydes, including:
The reactivity of S-Adenosylmethionine-2',3'-dialdehyde is influenced by its electron-withdrawing aldehyde groups, which enhance its electrophilicity compared to S-Adenosylmethionine itself.
In biological systems, S-Adenosylmethionine acts primarily as a methyl donor through a transfer mechanism involving radical intermediates. The dialdehyde form may participate in unique pathways due to its structural modifications:
The mechanism often involves radical SAM (S-Adenosylmethionine) enzymes that cleave the S-C bond, producing methionine and generating reactive adenosyl radicals that can abstract hydrogen from substrates.
Spectroscopic techniques such as NMR and mass spectrometry are commonly used to analyze the purity and confirm the structure of synthesized S-Adenosylmethionine-2',3'-dialdehyde.
S-Adenosylmethionine-2',3'-dialdehyde has several applications in scientific research:
This compound's unique properties make it an important tool for researchers exploring biochemical pathways involving methylation and one-carbon metabolism.
S-Adenosylmethionine-2',3'-dialdehyde (also termed AdoMet-dialdehyde or SAM-2',3'-dialdehyde) is a chemically modified analog of S-adenosylmethionine (SAM). It features reactive aldehyde groups at the 2' and 3' positions of the ribose ring, formed through periodate oxidation of the vicinal diol in native SAM [6] [8]. This transformation converts the ribose moiety into an open-chain structure with aldehydes at C2 and C3, while retaining the sulfonium center and methionine backbone [1] [4]. The molecular formula is C15H21N6O5S+ (molecular weight: 397.44 g/mol), differing from SAM (C15H23N6O5S+) by the loss of two hydrogen atoms [1] [9].
The dialdehyde groups confer electrophilic reactivity, enabling spontaneous formation of Schiff base adducts with lysine residues in enzyme active sites. This property underpins its irreversible inhibition of specific enzymes [6] [8]. No stable isomers are reported due to the fixed geometry of the dialdehyde and sulfonium group.
Table 1: Key Structural Properties of S-Adenosylmethionine-2',3'-Dialdehyde
Property | Description |
---|---|
Molecular Formula | C15H21N6O5S+ |
Molecular Weight | 397.44 g/mol |
Reactive Groups | 2',3'-Dialdehyde; sulfonium center (─S+(CH3)─) |
Key Modification Site | Ribose ring (oxidized diol) |
Structural Consequence | Open-chain ribose conformation |
The synthesis of 2',3'-dialdehyde nucleosides emerged in the 1980s as a strategy to target nucleotide-dependent enzymes. Borchardt et al. (1985) pioneered the development of carbocyclic adenosine 2',3'-dialdehyde derivatives as irreversible inhibitors of S-adenosylhomocysteine (SAH) hydrolase [8]. This work demonstrated that periodate oxidation of adenosine analogs generated electrophilic dialdehydes capable of covalent enzyme inhibition. The methodology was subsequently extended to SAM analogs, leading to S-adenosylmethionine-2',3'-dialdehyde [6] [8].
Early biochemical studies revealed its unique mechanism: unlike competitive SAM antagonists, the dialdehyde forms stable covalent adducts with SAH hydrolase. Kinetic analyses showed irreversible binding, with 2–4 molecules of inhibitor incorporated per SAH hydrolase tetramer [8]. This property made it a critical tool for probing methyltransferase-dependent pathways without the complications of product inhibition seen with SAH. By the 1990s, it was commercialized as AdOx (Adenosine Dialdehyde) and employed to study epigenetic regulation, viral replication, and metabolic flux [6].
S-Adenosylmethionine-2',3'-dialdehyde exerts profound effects on the methionine cycle and cellular methylation by selectively inhibiting S-adenosylhomocysteine hydrolase (AHCY). AHCY catalyzes the reversible hydrolysis of SAH to homocysteine and adenosine. Inhibition by the dialdehyde causes SAH accumulation, a potent feedback inhibitor of SAM-dependent methyltransferases [3] [6].
Table 2: Metabolic Impact of S-Adenosylmethionine-2',3'-Dialdehyde
Target Pathway | Effect of Inhibition | Functional Consequence |
---|---|---|
Transmethylation | Global reduction of DNA/RNA/protein methylation due to SAH accumulation | Epigenetic alterations; disrupted signal transduction |
Transsulfuration | Reduced homocysteine flux towards cysteine and glutathione synthesis | Impaired antioxidant defenses |
Polyamine Biosynthesis | Indirect suppression of spermidine/spermine synthesis (decarboxylated SAM pathway unaffected) | Altered cell proliferation and differentiation |
Radical SAM Enzymes | Minimal direct effect (mechanism distinct from methyltransferases) | Unchanged cofactor/metabolite radical reactions |
Accumulated SAH binds methyltransferases with ~10-fold higher affinity than SAM, competitively blocking methyl group transfer [3] [9]. This disrupts epigenetic maintenance (e.g., histone/DNA methylation), phospholipid synthesis (phosphatidylcholine formation), and neurotransmitter metabolism (e.g., epinephrine synthesis) [3] [5]. The dialdehyde's specificity for AHCY—without direct effects on SAM synthetase (MAT) or radical SAM enzymes—makes it a precise tool for studying transmethylation bottlenecks [5] [7].
Table 3: Enzymatic Targets and Inhibitory Mechanisms
Enzyme | Inhibition Mechanism | Biochemical Outcome |
---|---|---|
SAH Hydrolase (AHCY) | Irreversible covalent adduct formation via Schiff base | SAH accumulation; potent feedback inhibition of MTases |
SAM-dependent Methyltransferases | Indirect (via SAH elevation) | Global suppression of methylation reactions |
Methionine Adenosyltransferase (MAT) | None | Unaffected SAM synthesis |
Radical SAM Enzymes | None (distinct cofactor requirement: [Fe-S] clusters) | Unchanged radical-mediated reactions |
In research contexts, this compound has elucidated methionine starvation-induced autophagy, where reduced SAM levels activate AMPK and inhibit mTOR. By mimicking low SAM states via methylation blockade, the dialdehyde induces autophagic flux similarly to methionine restriction [3]. It also reveals connections between methylation and NF-κB signaling, as treatment degrades IκB kinase and stabilizes IκBα, suppressing inflammatory pathways [6].
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